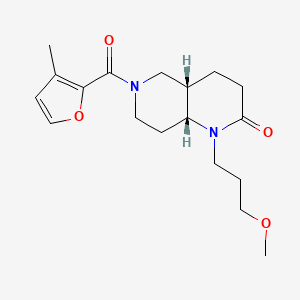![molecular formula C20H29N3O4S B5399599 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B5399599.png)
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine, also known as ACPP, is a synthetic compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential use in the treatment of various diseases.
Mecanismo De Acción
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine works by inhibiting the activity of enzymes that are involved in the production of inflammatory mediators. It also inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has been shown to have a good safety profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has a good safety profile and is well-tolerated in animal studies. However, there are limitations to the use of 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine in lab experiments. It has not yet been tested in human clinical trials, and its potential side effects are not well-known.
Direcciones Futuras
There are several future directions for the use of 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine in scientific research. One potential application is in the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine could also be used in the development of new anti-inflammatory drugs. Further research is needed to determine the safety and efficacy of 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine in human clinical trials.
Conclusion:
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine is a synthetic compound that has potential therapeutic effects in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties and has been used in the development of new drugs. 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has a good safety profile and is well-tolerated in animal studies. Further research is needed to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
The synthesis of 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine involves the reaction of piperazine with acetyl chloride and 4-ethylbenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques. The purity of the final product is critical for its use in scientific research.
Aplicaciones Científicas De Investigación
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has been used in various scientific research studies due to its potential therapeutic effects. It has been shown to have anti-inflammatory and anti-cancer properties. 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-[4-(4-ethylphenyl)sulfonylpiperazine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c1-3-17-4-6-19(7-5-17)28(26,27)23-14-12-22(13-15-23)20(25)18-8-10-21(11-9-18)16(2)24/h4-7,18H,3,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVSPQJDZKQAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5399516.png)
![2-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}quinolin-4(1H)-one](/img/structure/B5399520.png)



![4-methoxy-N-{1-[1-(2-methylalanyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide hydrochloride](/img/structure/B5399535.png)

![N,N-dimethyl-7-[(2-methylphenyl)acetyl]-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5399553.png)
![1-(difluoromethyl)-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5399564.png)
![11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5399567.png)
![3-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyridine](/img/structure/B5399577.png)
![methyl 2-{2,3,5,6-tetrafluoro-4-[3-(1-piperidinyl)-1-propen-1-yl]phenoxy}benzoate hydrochloride](/img/structure/B5399585.png)
![2-hydroxy-4-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide](/img/structure/B5399593.png)
![N-[1-(4-ethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5399604.png)